molecular formula C53H71N11O10 B14262128 L-Lysyl-L-tyrosyl-L-tryptophyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-leucine CAS No. 251450-39-2

L-Lysyl-L-tyrosyl-L-tryptophyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-leucine

Cat. No.: B14262128
CAS No.: 251450-39-2
M. Wt: 1022.2 g/mol
InChI Key: GVIAEZMKUIAXGJ-ICFYVMMKSA-N
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Description

L-Lysyl-L-tyrosyl-L-tryptophyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-leucine is a peptide composed of eight amino acids: lysine, tyrosine, tryptophan, asparagine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-tyrosyl-L-tryptophyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize recombinant DNA technology to express the peptide in microbial systems.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-tyrosyl-L-tryptophyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides.

Major Products Formed

    Oxidation: Kynurenine and other oxidized derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Lysyl-L-tyrosyl-L-tryptophyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Lysyl-L-tyrosyl-L-tryptophyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-L-tyrosyl-L-tryptophyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

251450-39-2

Molecular Formula

C53H71N11O10

Molecular Weight

1022.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C53H71N11O10/c1-29(2)21-40(48(68)64-45(53(73)74)22-30(3)4)60-52(72)44(26-46(56)66)63-51(71)43(25-33-28-58-39-15-8-6-12-36(33)39)62-50(70)42(24-32-27-57-38-14-7-5-11-35(32)38)61-49(69)41(23-31-16-18-34(65)19-17-31)59-47(67)37(55)13-9-10-20-54/h5-8,11-12,14-19,27-30,37,40-45,57-58,65H,9-10,13,20-26,54-55H2,1-4H3,(H2,56,66)(H,59,67)(H,60,72)(H,61,69)(H,62,70)(H,63,71)(H,64,68)(H,73,74)/t37-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

GVIAEZMKUIAXGJ-ICFYVMMKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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